Superior Enantiomeric Potency: D-AP5 vs. L-AP5 in NMDA Receptor Antagonism
D-AP5 is the active stereoisomer of the racemic mixture DL-AP5, demonstrating substantially higher NMDA receptor antagonist activity. The L-isomer (L-AP5) is described as exhibiting 'considerably less potent NMDA receptor antagonist activity' and is known to have alternative agonist properties at quisqualate-sensitized AP6 sites . D-AP5 competitively inhibits the glutamate binding site with a defined binding constant, while the activity of L-AP5 is so low that it is considered an inactive comparator, a fact that can introduce confounding variables when using the racemate in complex biological systems .
| Evidence Dimension | Binding Affinity and Functional Antagonism at the NMDA Receptor Glutamate Site |
|---|---|
| Target Compound Data | Kd = 1.4 μM |
| Comparator Or Baseline | L-AP5: 'considerably less potent NMDA receptor antagonist activity'; DL-AP5: racemic mixture containing both isomers |
| Quantified Difference | D-AP5 is the active enantiomer; L-AP5 is functionally inactive as an NMDA antagonist and may act as an agonist at other sites. |
| Conditions | Competitive inhibition assay at NMDA receptor glutamate binding site |
Why This Matters
The use of pure D-AP5 eliminates the confounding off-target effects of the L-enantiomer, ensuring that experimental outcomes are solely attributable to competitive NMDA receptor antagonism.
